molecular formula C20H32N2O4S B11356620 1-[(3-methylbenzyl)sulfonyl]-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide

1-[(3-methylbenzyl)sulfonyl]-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide

Cat. No.: B11356620
M. Wt: 396.5 g/mol
InChI Key: NFMCXELOLNILBD-UHFFFAOYSA-N
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Description

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a methanesulfonyl group, and a propan-2-yloxy substituent. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions using reagents such as methanesulfonyl chloride.

    Attachment of the Propan-2-yloxy Group: The propan-2-yloxy group can be attached through etherification reactions using suitable alkylating agents.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under specific reaction conditions, such as the use of catalysts and solvents.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the methanesulfonyl group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Hydrolysis: Hydrolysis reactions can cleave the ether or amide bonds, leading to the formation of smaller fragments.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., sodium methoxide), and acidic or basic hydrolysis conditions.

Scientific Research Applications

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound has potential therapeutic applications, such as acting as a drug candidate for treating specific diseases.

    Industry: It can be utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the context of its application and the biological system under study.

Comparison with Similar Compounds

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds, such as:

    1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE: This compound has a similar structure but with a different position of the methyl group on the phenyl ring.

    1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[3-(ETHOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE: This compound has an ethoxy group instead of a propan-2-yloxy group.

    1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE: This compound has a different substituent on the piperidine ring.

The uniqueness of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C20H32N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

1-[(3-methylphenyl)methylsulfonyl]-N-(3-propan-2-yloxypropyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H32N2O4S/c1-16(2)26-13-5-10-21-20(23)19-8-11-22(12-9-19)27(24,25)15-18-7-4-6-17(3)14-18/h4,6-7,14,16,19H,5,8-13,15H2,1-3H3,(H,21,23)

InChI Key

NFMCXELOLNILBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCCCOC(C)C

Origin of Product

United States

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